![molecular formula C22H37NO B4974455 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine, also known as DPHP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPHP is a pyrrolidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research areas.
Wirkmechanismus
The mechanism of action of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to interact with various receptors, including the sigma-1 receptor and the cannabinoid receptor, which are involved in regulating cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has antioxidant, anti-inflammatory, and anti-apoptotic effects. In vivo studies have shown that 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has neuroprotective, cardioprotective, and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine in lab experiments is its ability to modulate various signaling pathways, making it a versatile compound for studying various cellular processes. However, one of the limitations of using 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine. One area of interest is the development of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine derivatives with improved solubility and potency. Another area of interest is the investigation of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine's potential in treating various neurodegenerative diseases, cardiovascular diseases, and cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine and its interactions with various receptors and signaling pathways.
Synthesemethoden
The synthesis of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine involves the reaction of 6-bromohexan-1-ol with 2,6-diisopropylphenol to form 1-[6-(2,6-diisopropylphenoxy)hexanol]. This intermediate is then reacted with pyrrolidine to form 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine. The synthesis of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been extensively studied, and various modifications have been made to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been studied for its potential therapeutic applications in various research areas, including neurology, cardiology, and oncology. In neurology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have anti-inflammatory effects and has been studied for its potential in treating cardiovascular diseases such as hypertension and atherosclerosis. In oncology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have anticancer effects and has been studied for its potential in treating various types of cancer.
Eigenschaften
IUPAC Name |
1-[6-[2,6-di(propan-2-yl)phenoxy]hexyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-18(2)20-12-11-13-21(19(3)4)22(20)24-17-10-6-5-7-14-23-15-8-9-16-23/h11-13,18-19H,5-10,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFIECUVDAILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.